molecular formula C19H21N5O B2750291 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile CAS No. 1808879-76-6

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile

Cat. No.: B2750291
CAS No.: 1808879-76-6
M. Wt: 335.411
InChI Key: LLTYVHOXJAAZJH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a benzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the pyrazine and benzoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For instance, hydrogenation, cyclization, and amination reactions are often employed in the synthesis of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and automated processes can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples are:

  • 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile
  • Pyrrolopyrazine derivatives
  • Piperidine derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-[3-(pyrazin-2-ylamino)benzoyl]piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-19(2)7-4-10-24(16(19)12-20)18(25)14-5-3-6-15(11-14)23-17-13-21-8-9-22-17/h3,5-6,8-9,11,13,16H,4,7,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTYVHOXJAAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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